N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide
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Overview
Description
- It features a pyrazinone core with a phenyl ring and an ethyl group attached to it.
- The compound’s structure is as follows: !Compound Structure
N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide: , also known by its IUPAC name, is a chemical compound with the molecular formula CHNO.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through organic synthesis.
Reaction Conditions: The exact conditions would depend on the specific synthetic pathway chosen.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions would depend on the reaction conditions.
Scientific Research Applications
Biology: It might serve as a pharmacological tool or be relevant in biological studies.
Medicine: Investigations into its potential therapeutic properties are ongoing.
Industry: Its industrial applications are yet to be fully explored.
Mechanism of Action
- The compound’s mechanism of action remains an area of active research.
Molecular Targets: It likely interacts with specific cellular targets, affecting biological processes.
Pathways Involved: Further studies are needed to elucidate the pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness requires a detailed comparison with structurally related compounds.
Similar Compounds: While I don’t have a specific list, other pyrazinone derivatives and phenyl-substituted compounds could serve as points of comparison.
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide |
InChI |
InChI=1S/C20H19N3O3/c24-17-8-6-15(7-9-17)10-11-21-19(25)14-23-13-18(22-12-20(23)26)16-4-2-1-3-5-16/h1-9,12-13,24H,10-11,14H2,(H,21,25) |
InChI Key |
HWBBGMMIMOZQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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